molecular formula C8H7ClINO2 B1436423 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid CAS No. 2197057-50-2

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid

Cat. No.: B1436423
CAS No.: 2197057-50-2
M. Wt: 311.5 g/mol
InChI Key: RPGIRVRPEBBDEJ-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid is a halogenated pyridine derivative with a carboxylic acid functional group. This compound is characterized by the presence of chlorine, iodine, and methyl groups on the pyridine ring, which significantly influence its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of pyridine derivatives

  • Methylation: The methyl groups can be introduced through methylation reactions, typically using methylating agents like methyl iodide or dimethyl sulfate.

  • Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using reagents like carbon dioxide under high pressure and temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale halogenation and methylation reactions, followed by purification steps to achieve the desired purity and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of more oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the halogenated pyridine, potentially leading to the formation of different pyridine derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Higher oxidation states of the pyridine ring.

  • Reduction Products: Reduced pyridine derivatives.

  • Substitution Products: Derivatives with different functional groups at the halogenated positions.

Scientific Research Applications

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

  • Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

  • 2-Chloro-5-iodopyridine

  • 4,6-Dimethylpyridine-3-carboxylic acid

  • 2-Chloro-4,6-dimethylpyridine-3-carboxylic acid

Uniqueness: 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO2/c1-3-5(8(12)13)7(9)11-4(2)6(3)10/h1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGIRVRPEBBDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1I)C)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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